N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide (CAS: 305377-02-0) is a benzimidazole derivative with the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol . The compound features a benzimidazole core linked via an ethyl group to a 4-methoxybenzamide moiety. Benzimidazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)17(21)18-11-10-16-19-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
AXOBGBWRHXHIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core. This core is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA and proteins, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
Key structural analogs differ in substituents on the benzamide ring or the core heterocycle. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs.
- Melting Points : Indole-based analogs (e.g., Compound 16) exhibit higher melting points (~133°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) . Data for the target compound’s melting point are lacking, but its benzimidazole core likely contributes to thermal stability.
- Molecular Weight and Lipophilicity: Bromine substitution increases molecular weight (344.21 vs. 295.34) and may reduce metabolic clearance.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methoxybenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Compound Overview
- Chemical Structure : The compound features a benzimidazole moiety linked to a 4-methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 267.28 g/mol.
- Unique Features : The benzimidazole structure is known for its ability to interact with various biological targets, making it a promising scaffold in medicinal chemistry .
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Studies have shown that it can modulate pain pathways and reduce hyperalgesia, particularly in models of opioid-induced pain .
Case Study : In a controlled study, this compound was administered to animal models experiencing inflammatory pain, resulting in a marked reduction in pain responses compared to control groups.
2. Antioxidant Activity
Similar benzimidazole derivatives have demonstrated potent antioxidant properties, capable of scavenging free radicals and protecting against oxidative stress. This activity is crucial for mitigating cellular damage in various disease states .
Research Findings : A comparative analysis revealed that the antioxidant capacity of this compound was superior to several known antioxidants, indicating its potential role in oxidative stress-related conditions.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of pain pathways | |
| Analgesic | Reduction in hyperalgesia | |
| Antioxidant | Scavenging free radicals | |
| Antitumor | Inhibition of cancer cell proliferation |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Binding : It likely binds to receptors that mediate pain and inflammation, altering their signaling pathways.
- Gene Expression Modulation : Changes in gene expression related to oxidative stress and cell proliferation have been observed following treatment with this compound .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating detailed biochemical pathways involved in its action.
- Derivatives Exploration : Synthesizing and testing derivatives for enhanced activity or specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
